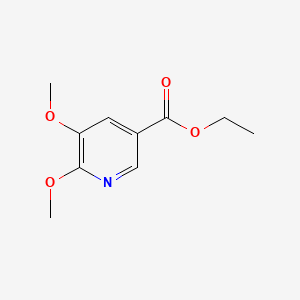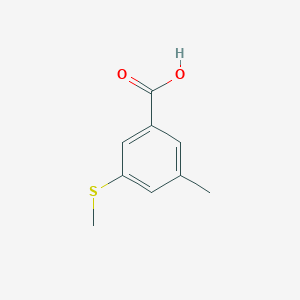
tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is a complex organic compound that features a tert-butyl ester group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a chiral amino acid derivative. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate typically involves the protection of the amino group with the Fmoc group, followed by esterification with tert-butyl groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl ester is formed using tert-butyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoate moiety.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, revealing the free amine for further reactions. The tert-butyl ester provides stability and can be hydrolyzed under acidic conditions to yield the carboxylic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S,3S)-2-(benzyloxycarbonylamino)-3-methylpent-4-enoate: Similar structure but with a benzyloxycarbonyl protecting group.
Tert-butyl (2S,3S)-2-(methoxycarbonylamino)-3-methylpent-4-enoate: Features a methoxycarbonyl group instead of the Fmoc group.
Uniqueness
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is unique due to the presence of the Fmoc group, which offers specific advantages in peptide synthesis, such as ease of removal and stability under various reaction conditions .
Eigenschaften
Molekularformel |
C25H29NO4 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate |
InChI |
InChI=1S/C25H29NO4/c1-6-16(2)22(23(27)30-25(3,4)5)26-24(28)29-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h6-14,16,21-22H,1,15H2,2-5H3,(H,26,28)/t16-,22-/m0/s1 |
InChI-Schlüssel |
SEGRRYWWGFEJGC-AOMKIAJQSA-N |
Isomerische SMILES |
C[C@@H](C=C)[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C=C)C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




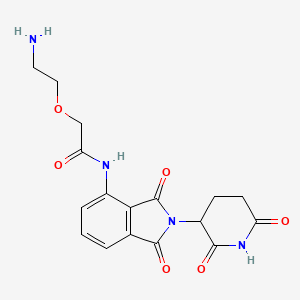

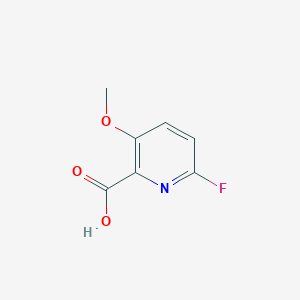
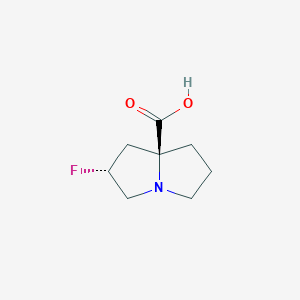
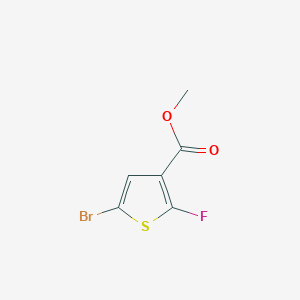
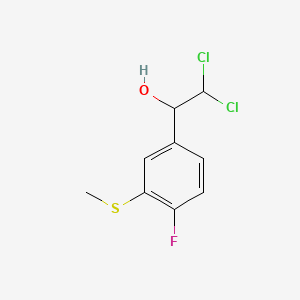
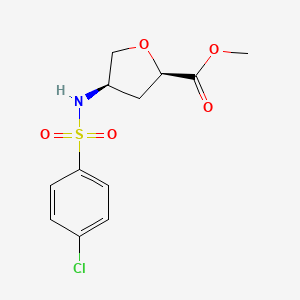
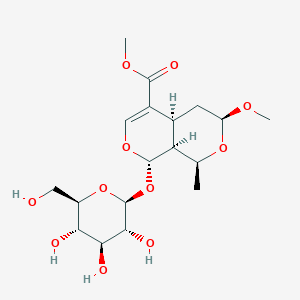
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
